molecular formula C16H15F3N2O B8393548 (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol

(5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol

Cat. No.: B8393548
M. Wt: 308.30 g/mol
InChI Key: JGEKYWPZONHOTN-VFZGTOFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydrocinnolin Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could play a role in enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (5S,7S)-7-Methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-ol: Lacks the trifluoromethyl group, which may result in different biological activity.

    (5S,7S)-7-Methyl-3-(3-chlorophenyl)-5,6,7,8-tetrahydrocinnolin-5-ol: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol makes it unique compared to similar compounds. This group is known to enhance the lipophilicity, metabolic stability, and overall biological activity of molecules, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

(5S,7S)-7-methyl-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-5-ol

InChI

InChI=1S/C16H15F3N2O/c1-9-5-14-12(15(22)6-9)8-13(20-21-14)10-3-2-4-11(7-10)16(17,18)19/h2-4,7-9,15,22H,5-6H2,1H3/t9-,15-/m0/s1

InChI Key

JGEKYWPZONHOTN-VFZGTOFNSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC(=NN=C2C1)C3=CC(=CC=C3)C(F)(F)F)O

Canonical SMILES

CC1CC(C2=CC(=NN=C2C1)C3=CC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

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